molecular formula C16H26 B1217177 3-Phenyldecane CAS No. 4621-36-7

3-Phenyldecane

Cat. No. B1217177
CAS RN: 4621-36-7
M. Wt: 218.38 g/mol
InChI Key: PYVIFMPVFLOTLN-UHFFFAOYSA-N
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Description

3-Phenyldecane is a chemical compound with the molecular formula C16H26. It is a colorless liquid with a faint odor and is insoluble in water. This compound belongs to the family of alkylbenzenes and is widely used in scientific research for its unique properties.

Scientific Research Applications

Chemical Synthesis and Characterization

"3-Phenyldecane" is involved in various synthetic and analytical chemical researches. For instance, the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, involves the use of phenylmorpholines, to explore treatment options in areas like obesity and drug dependence (McLaughlin et al., 2017). The study of these compounds contributes to understanding the effects and properties of new psychoactive substances (NPS).

Medicinal Chemistry and Drug Discovery

The structure of this compound has been incorporated into various compounds in medicinal chemistry. An example is the use of 3-phenylcoumarins, which are utilized in the design of new drug candidates and have significant pharmacological applications (Matos et al., 2021). These compounds have been instrumental in the development of treatments and understanding of molecular targets.

Industrial and Environmental Applications

In industrial chemistry, compounds like 1-phenyldecane-1,3-dione are studied for their roles in processes such as metal extraction. For instance, their use in the extraction of copper from chloride solutions has been researched, highlighting their potential in industrial and environmental chemistry applications (Borowiak-Resterna & Szymanowski, 2000).

Biotechnology and Microbial Engineering

This compound derivatives are also explored in biotechnology. For example, the metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol demonstrates the biotechnological potential of these compounds (Liu et al., 2021). This research contributes to sustainable and environmentally friendly production methods in the chemical industry.

properties

IUPAC Name

decan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVIFMPVFLOTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874871
Record name BENZENE, (1-ETHYLOCTYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4621-36-7
Record name 3-Phenyldecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4621-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-ethyloctyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-ETHYLOCTYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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